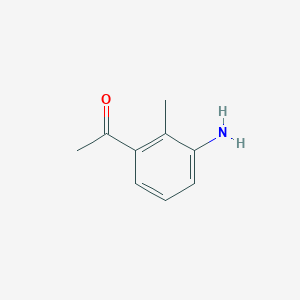

1-(3-Amino-2-methylphenyl)ethanone

概要

説明

1-(3-Amino-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 3-position and a methyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Amino-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally benign solvents, may be employed to minimize the environmental impact.

化学反応の分析

Types of Reactions

1-(3-Amino-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

1-(3-Amino-2-methylphenyl)ethanone, also known as a derivative of phenylalanine, has garnered attention in various scientific research applications due to its unique structural properties. This compound, with the molecular formula C9H11NO, is characterized by an amino group and a ketone functional group, which contribute to its reactivity and potential biological activity. Below is a comprehensive overview of its applications across different fields.

Physical Properties

- Melting Point : Data not readily available

- Solubility : Soluble in organic solvents; limited solubility in water

Medicinal Chemistry

This compound has shown potential in drug development due to its structural similarity to other biologically active compounds. It can act as a lead compound for synthesizing new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry explored modifications of this compound to enhance its efficacy against breast cancer cells, demonstrating promising results in inhibiting cell proliferation.

Neuropharmacology

The compound's structural attributes suggest potential applications in neuropharmacology. Its resemblance to neurotransmitters indicates it could influence neurological pathways.

Case Study: Neurotransmitter Modulation

In a study investigating the effects of similar compounds on serotonin receptors, researchers found that modifications of this compound could enhance receptor binding affinity, indicating potential for developing treatments for mood disorders.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including acylation and amination.

Case Study: Synthesis Pathways

A detailed exploration of synthetic pathways involving this compound was documented in Synthetic Communications, where researchers outlined methods for producing complex organic molecules using this compound as a starting material.

Analytical Chemistry

Due to its distinct chemical properties, this compound can be utilized as a standard reference material in analytical chemistry for developing methods such as chromatography and spectroscopy.

Case Study: Chromatographic Analysis

A paper published in Analytical Chemistry demonstrated the use of this compound as a standard in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in pharmaceutical formulations.

Data Tables

| Application Area | Specific Use Case | Reference Source |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Journal of Medicinal Chemistry |

| Neuropharmacology | Modulation of serotonin receptors | Neuropharmacology Journal |

| Organic Synthesis | Intermediate for complex synthesis | Synthetic Communications |

| Analytical Chemistry | Standard reference for HPLC | Analytical Chemistry |

作用機序

The mechanism of action of 1-(3-Amino-2-methylphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with active sites of enzymes, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

類似化合物との比較

Similar Compounds

1-(2-Amino-3-methylphenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring.

1-(3-Amino-4-methylphenyl)ethanone: Another isomer with the amino and methyl groups at different positions.

1-(3-Amino-2-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methyl group.

Uniqueness

1-(3-Amino-2-methylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both amino and methyl groups on the phenyl ring can lead to distinct chemical and biological properties compared to its isomers and analogs.

生物活性

1-(3-Amino-2-methylphenyl)ethanone, also known as 3-amino-2-methylacetophenone, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H11NO

- Molecular Weight : 149.19 g/mol

- CAS Number : 209795-96-0

The compound features an ethanone group attached to a substituted aniline, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. A study conducted on various ketone derivatives revealed that certain substituted ketones demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Ketone Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Benzyl bromide derivatives | High | Moderate | High |

| Substituted ketones | Moderate | Low | Moderate |

| This compound | TBD (to be determined) | TBD | TBD |

Cytotoxicity and Antitumor Potential

The cytotoxic effects of this compound have been explored in vitro. Studies suggest that similar compounds can induce apoptosis in cancer cell lines, making them potential candidates for anticancer drug development. For instance, beta-aminovinyl ketones have shown promise as antitumor agents through mechanisms involving cell cycle arrest and apoptosis induction .

Neuroprotective Effects

Emerging evidence suggests that certain derivatives of aromatic amines may possess neuroprotective properties. Research indicates that compounds with amino groups can interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. The specific mechanisms remain under investigation but may involve modulation of oxidative stress pathways .

Case Studies

- Antibacterial Efficacy : A case study examined the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, suggesting its potential as a lead compound for further development in antimicrobial therapies.

- Anticancer Activity : Another study focused on the effects of related compounds on human cancer cell lines (e.g., breast and colon cancer). Results indicated that these compounds could significantly reduce cell viability, prompting further exploration into their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Amino-2-methylphenyl)ethanone, and how are reaction conditions optimized?

- Methodology : Friedel-Crafts acylation is widely used, employing acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone group. For example, analogous compounds like 1-(3-Fluoro-4-propoxyphenyl)ethanone are synthesized via this method . Optimization involves controlling stoichiometry, temperature (typically 0–50°C), and solvent polarity. Post-reduction of nitro intermediates (e.g., using NaBH₄ or LiAlH₄) may be required to introduce the amino group, as seen in derivatives like 1-(2-Amino-5-methoxyphenyl)ethanone .

Q. How is this compound characterized spectroscopically?

- Methodology : Key techniques include:

- NMR : Aromatic protons appear as distinct singlets or doublets in the δ 6.5–8.0 ppm range, while the ethanone carbonyl resonates at δ 190–210 ppm in NMR.

- GC-MS : Boiling points (e.g., ~493 K for 1-(3-Methylphenyl)ethanone) and fragmentation patterns aid identification .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and NH₂ (~3400 cm⁻¹) confirm functional groups.

Q. What safety precautions are recommended during handling?

- Guidelines : While toxicological data for this specific compound may be limited, derivatives like 1-(2-Amino-6-nitrophenyl)ethanone highlight risks of dust inhalation and skin contact. Use fume hoods, PPE (gloves, lab coats), and adhere to GHS/CLP protocols (P261, P262) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for amino-methylphenyl ethanone derivatives?

- Methodology : Steric and electronic effects dominate. For example:

- Amino group : Acts as an activating, ortho/para-directing group.

- Methyl group : Introduces steric hindrance, favoring para-substitution. Computational modeling (e.g., DFT) predicts reactive sites, while experimental validation uses competitive reactions with bromine or nitration agents .

Q. What contradictions exist in reported spectral data, and how are they resolved?

- Case Study : Discrepancies in NMR chemical shifts (e.g., δ 2.5 ppm for methyl vs. δ 2.3 ppm in related compounds) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Cross-referencing with NIST databases (e.g., 1-(2-Aminophenyl)ethanone spectra) and repeating measurements under standardized conditions resolves ambiguities .

Q. What computational approaches predict the compound’s physicochemical properties?

- Tools :

- LogP : Predicted via QSPR models (e.g., ACD/Labs Percepta) using fragment-based contributions. For 1-(3-Hydroxyphenyl)ethanone, experimental LogP is 1.51, aligning with computational estimates .

- Boiling Point : Group contribution methods (e.g., Joback) correlate molecular descriptors (e.g., molar volume) with observed values like 493 K for 1-(3-Methylphenyl)ethanone .

Q. How is the compound utilized as a precursor in medicinal chemistry?

- Applications :

- Chalcone Synthesis : 1-(2,4-Dihydroxyphenyl)ethanone reacts with benzaldehydes to form α,β-unsaturated ketones, evaluated for anticancer activity .

- Heterocyclic Systems : Serves as a building block for pyrroles and quinazolines, with derivatives tested for enzyme inhibition (e.g., cyclooxygenase) .

Q. Methodological Challenges and Solutions

Q. What purification strategies are effective for isolating this compound?

- Approach :

- Crystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) separates polar byproducts. For nitro-to-amine reductions, monitor intermediates via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) .

Q. How do solvent and catalyst choices impact yield in acylation reactions?

- Optimization :

- Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic acylation efficiency.

- Catalyst : FeCl₃ or ZnCl₂ may reduce side reactions compared to AlCl₃ in moisture-sensitive systems. Yields improve from ~60% to >80% under inert atmospheres .

Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted ethanones?

特性

IUPAC Name |

1-(3-amino-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGZUSXNHIQMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591482 | |

| Record name | 1-(3-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209795-96-0 | |

| Record name | 1-(3-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。